Introduction: The Strategic Role of Z-Pyr-OtBu in Synthetic Chemistry
Introduction: The Strategic Role of Z-Pyr-OtBu in Synthetic Chemistry
An In-Depth Technical Guide to Z-Pyr-OtBu: Chemical Properties, Structure, and Applications
(S)-1-Benzyl 2-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, commonly abbreviated as Z-Pyr-OtBu, is a highly specialized amino acid derivative that serves as a critical building block for researchers in peptide synthesis and drug development.[1] Its structure is based on pyroglutamic acid (Pyr), a lactam derivative of glutamic acid. The strategic value of Z-Pyr-OtBu lies in its dual-protection scheme: the amine group is protected by a benzyloxycarbonyl (Z) group, while the carboxylic acid is protected as a tert-butyl (OtBu) ester.[2][3]
This orthogonal protection strategy allows for the precise and controlled incorporation of the pyroglutamate moiety into complex peptide chains. The N-terminal pyroglutamate residue is a common feature in many biologically active peptides, where it confers enhanced stability against degradation by exopeptidases and helps to lock the peptide into a specific, biologically active conformation.[4] This guide provides a detailed examination of the chemical properties, structural features, and practical applications of Z-Pyr-OtBu, offering field-proven insights for its effective utilization.
Chemical Identity and Physicochemical Properties
Z-Pyr-OtBu is a white to off-white solid at room temperature.[1][5] A comprehensive summary of its key properties is presented below, providing the foundational data necessary for its handling, storage, and application in experimental design.
| Property | Value | Reference |
| IUPAC Name | 1-Benzyl 2-tert-butyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Synonyms | Z-Pyr-OtBu, 1-(Benzyloxycarbonyl)-L-pyroglutamic acid tert-butyl ester | [1][5] |
| CAS Number | 81470-51-1 | [1] |
| Molecular Formula | C₁₇H₂₁NO₅ | [1][6] |
| Molecular Weight | 319.36 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 470.1 ± 45.0 °C at 760 mmHg | |
| Storage | Store at room temperature | |
| Solubility | Based on structurally similar compounds like Z-Glu-OtBu, it is expected to be soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][8] |
Molecular Structure and Spectroscopic Profile
The efficacy of Z-Pyr-OtBu in chemical synthesis is a direct result of its unique molecular architecture. The structure features an (S)-pyroglutamic acid core, which provides the desired stereochemistry for biological applications. The two protecting groups, Z and OtBu, are chosen for their distinct chemical stabilities, allowing for selective removal during multi-step syntheses.
-
Benzyloxycarbonyl (Z) Group: This group protects the secondary amine within the lactam ring. It is stable under the basic conditions often used for Fmoc deprotection but can be removed via catalytic hydrogenation or under strong acidic conditions (e.g., HBr in acetic acid).[3][9]
-
tert-Butyl (OtBu) Ester: This bulky group protects the carboxyl function. It is stable to a wide range of nucleophiles and bases but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of Z-Pyr-OtBu. The following data, reported for a solution in CDCl₃, provides a definitive fingerprint of the molecule.[11]
| ¹H-NMR (300MHz, CDCl₃) | |
| Chemical Shift (δ) | Interpretation |
| 1.39 ppm (s, 9H) | Singlet corresponding to the nine equivalent protons of the tert-butyl (OtBu) group. |
| 1.97-2.70 ppm (m, 4H) | Multiplet region for the four protons of the two methylene groups in the pyrrolidine ring. |
| 4.54 ppm (dd, 1H) | Doublet of doublets for the chiral α-proton on the pyrrolidine ring. |
| 5.27 ppm (dd, 2H) | Doublet of doublets for the two methylene protons of the benzyl group (Z group). |
| 7.27-7.43 ppm (m, 5H) | Multiplet for the five aromatic protons of the phenyl ring (Z group). |
| ¹³C-NMR (75.5MHz, CDCl₃) | |
| Chemical Shift (δ) | Interpretation |
| 25.11, 27.12, 31.23 ppm | Carbons of the pyrrolidine ring methylene groups. |
| 59.60 ppm | Chiral α-carbon of the pyrrolidine ring. |
| 68.43 ppm | Methylene carbon of the benzyl group. |
| 82.76 ppm | Quaternary carbon of the tert-butyl group. |
| 128.4, 128.6, 128.7 ppm | Aromatic carbons of the phenyl ring. |
| 135.3 ppm | Ispo-carbon of the phenyl ring. |
| 151.1, 170.3, 173.3 ppm | Carbonyl carbons (carbamate, ester, and lactam). |
Predicted Infrared (IR) Spectroscopy
While an experimental spectrum is not provided in the searched literature, the functional groups within Z-Pyr-OtBu allow for a confident prediction of its key IR absorption bands. This analysis is crucial for routine quality control and reaction monitoring.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3050-3030 | Aromatic C-H | Stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H | Stretch | Medium |
| ~1740-1725 | Ester C=O | Stretch | Strong |
| ~1715-1690 | Carbamate C=O | Stretch | Strong |
| ~1680-1660 | Amide C=O (Lactam) | Stretch | Strong |
| ~1600, ~1495 | Aromatic C=C | Stretch | Medium-Weak |
Experimental Protocols
Synthesis and Purification of Z-Pyr-OtBu
The following protocol, adapted from established procedures, describes the synthesis of Z-Pyr-OtBu from tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.[11] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step-by-Step Methodology:
-
Deprotonation: To a solution of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in oil, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the nitrogen atom of the pyroglutamate lactam. This generates a nucleophilic sodium amide salt, which is required for the subsequent reaction.
-
-
N-acylation (Z-group protection): Add benzyl chloroformate (1.1 equivalents) dropwise to the solution. Continue stirring at room temperature for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The highly reactive benzyl chloroformate serves as the electrophile. The deprotonated lactam nitrogen acts as the nucleophile, attacking the carbonyl carbon of the benzyl chloroformate to form the N-benzyloxycarbonyl bond (the Z-group).
-
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted NaH.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers.
-
Causality: The product is organic-soluble and will move into the ethyl acetate phase, while inorganic salts remain in the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an eluent system such as cyclohexane/ethyl acetate (3:1).
-
Causality: Column chromatography separates the desired product from starting materials and any side products based on their differential polarity and affinity for the silica stationary phase.
-
Role in Solid-Phase Peptide Synthesis (SPPS)
Z-Pyr-OtBu is a valuable reagent, particularly in solution-phase synthesis or hybrid strategies. While less common in standard Fmoc-SPPS where Boc-Pyr-OH or Fmoc-Pyr-OH are typically used, its principles of protection and deprotection are fundamental. The diagram below illustrates a conceptual workflow for incorporating a protected pyroglutamate.
Safety and Handling
As a laboratory chemical, Z-Pyr-OtBu requires careful handling to minimize risk. The following safety information is derived from its Safety Data Sheet (SDS).
-
Hazard Classification: Warning.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Conclusion
Z-Pyr-OtBu stands out as a meticulously designed chemical tool for advanced peptide synthesis. Its pre-protected pyroglutamate core, featuring the robust Z-group and acid-labile OtBu ester, provides chemists with the control needed to construct complex, stabilized peptides. A thorough understanding of its chemical properties, structural nuances, and reaction protocols is paramount for leveraging its full potential in the synthesis of novel therapeutics and research compounds.
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Amino Acid Derivatives for Peptide Synthesis - AAPPTec. [Link]
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Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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Z-Pyr-OH | CAS#:32159-21-0 | Chemsrc. [Link]
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Plots of NH chemical shifts in the 1 H NMR spectra of Z-(Aib) 11-OtBu... - ResearchGate. [Link]
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INFRARED SPECTROSCOPY (IR) - University of Puerto Rico. [Link]
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Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride - ResearchGate. [Link]
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Z-Glu-OtBu | CAS:5891-45-2 | High Purity | Manufacturer BioCrick. [Link]
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Infrared Spectroscopy - MSU chemistry. [Link]
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Infrared Spectra Interpretation for different Functional Groups - YouTube. [Link]
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The Infrared Spectroscopy of Alkenes - Spectroscopy Online. [Link]
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29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement - Open Library Publishing Platform. [Link]
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